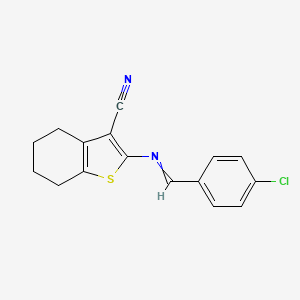
3-(7-Methoxybenzofuran-2-yl)acrylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound with the molecular formula C12H10O4 Piperic acid . It is a naturally occurring organic compound found in black pepper and long pepper. Piperic acid is a derivative of piperine, the alkaloid responsible for the pungency of black pepper. It has a molecular weight of 218.21 g/mol and is known for its various applications in scientific research and industry .
准备方法
Synthetic Routes and Reaction Conditions
Piperic acid can be synthesized through the hydrolysis of piperine. The process involves the following steps:
Extraction of Piperine: Piperine is extracted from black pepper using organic solvents such as ethanol or dichloromethane.
Hydrolysis: The extracted piperine is then hydrolyzed using a strong base like sodium hydroxide (NaOH) in an aqueous solution. The reaction is typically carried out under reflux conditions for several hours.
Acidification: The resulting solution is acidified using hydrochloric acid (HCl) to precipitate piperic acid.
Purification: The crude piperic acid is purified through recrystallization using solvents like ethanol or methanol
Industrial Production Methods
In industrial settings, piperic acid is produced using similar methods but on a larger scale. The process involves the extraction of piperine from black pepper, followed by hydrolysis and purification. Industrial production may also involve the use of advanced techniques such as chromatography for purification and isolation .
化学反应分析
Types of Reactions
Piperic acid undergoes various chemical reactions, including:
Oxidation: Piperic acid can be oxidized to form piperonal, a compound used in the fragrance industry.
Reduction: Reduction of piperic acid can yield piperidine, a valuable intermediate in organic synthesis.
Substitution: Piperic acid can undergo substitution reactions, particularly at the double bonds in its structure
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenation reactions can be carried out using reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions
Major Products Formed
Oxidation: Piperonal
Reduction: Piperidine
Substitution: Halogenated derivatives of piperic acid
科学研究应用
Piperic acid has a wide range of applications in scientific research:
Chemistry: Used as a starting material for the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Used in the fragrance industry for the synthesis of piperonal, a key ingredient in perfumes and flavorings .
作用机制
The mechanism of action of piperic acid involves its interaction with various molecular targets and pathways:
Antimicrobial Activity: Piperic acid disrupts the cell membrane integrity of microorganisms, leading to cell lysis and death.
Antioxidant Activity: It scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.
Anti-inflammatory Activity: Piperic acid inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.
Anticancer Activity: It induces apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways .
相似化合物的比较
Piperic acid can be compared with other similar compounds such as:
Piperine: The parent compound from which piperic acid is derived. Piperine is more pungent and has different biological activities.
Piperonal: An oxidation product of piperic acid, used in the fragrance industry.
Piperidine: A reduction product of piperic acid, used as an intermediate in organic synthesis
List of Similar Compounds
- Piperine
- Piperonal
- Piperidine
Piperic acid stands out due to its unique combination of chemical reactivity and biological activities, making it a valuable compound in various fields of research and industry.
属性
分子式 |
C12H10O4 |
|---|---|
分子量 |
218.20 g/mol |
IUPAC 名称 |
3-(7-methoxy-1-benzofuran-2-yl)prop-2-enoic acid |
InChI |
InChI=1S/C12H10O4/c1-15-10-4-2-3-8-7-9(16-12(8)10)5-6-11(13)14/h2-7H,1H3,(H,13,14) |
InChI 键 |
CUNXGNXQIAHKMK-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC2=C1OC(=C2)C=CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[3-(2,3-dimethylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-ethyl-N-(3-methylphenyl)acetamide](/img/structure/B14119265.png)


![Acetonitrile, 2-(2,3,5,6-tetrahydro-7H-indeno[5,6-b]furan-7-ylidene)-](/img/structure/B14119275.png)

![3-[(3-chlorophenyl)methyl]-1-methyl-9-(4-phenoxyphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14119289.png)




![12-ethyl-20-(furan-2-carbonyl)-9-oxa-1,12-diazapentacyclo[11.7.0.02,10.03,8.014,19]icosa-2(10),3,5,7,13,15,17,19-octaen-11-one](/img/structure/B14119333.png)

![Rivaroxaban Dimer Impurity;5-Chloro-N-[4-[(5S)-5-[[[(5-chloro-2-thienyl)carbonyl]amino]methyl]-2-oxo-3-oxazolidinyl]phenyl]-N-[2-[2-oxo-2-[[[(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinyl](/img/structure/B14119339.png)

